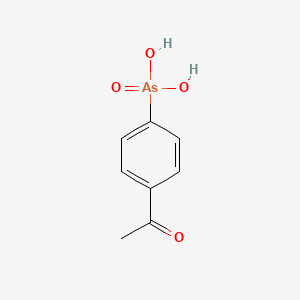
Diammonium zinc disulfate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium zinc disulfate hexahydrate is an inorganic compound with the chemical formula ((NH_4)_2Zn(SO_4)_2 \cdot 6H_2O). This compound is known for its crystalline structure and solubility in water. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium zinc disulfate hexahydrate can be synthesized through the reaction of zinc sulfate and ammonium sulfate in the presence of water. The reaction typically involves dissolving zinc sulfate and ammonium sulfate in water, followed by crystallization to obtain the hexahydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of zinc sulfate and ammonium sulfate solutions. The mixture is then subjected to controlled crystallization processes to yield the desired hexahydrate crystals .
Analyse Des Réactions Chimiques
Types of Reactions: Diammonium zinc disulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different zinc and sulfur-containing products.
Reduction: It can be reduced to simpler zinc and sulfur compounds.
Substitution: The ammonium ions in the compound can be substituted with other cations in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other salts or acids can lead to substitution.
Major Products Formed:
Oxidation: Zinc oxide and sulfuric acid.
Reduction: Zinc metal and ammonium sulfate.
Substitution: Various zinc salts depending on the substituting reagent.
Applications De Recherche Scientifique
Diammonium zinc disulfate hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects, including its role in enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in wound healing and anti-inflammatory treatments.
Industry: It is used in the production of flame retardants, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diammonium zinc disulfate hexahydrate involves the release of zinc ions, which interact with various enzymes and proteins in cells. Zinc ions play a crucial role in DNA replication, protein synthesis, and cell division. The compound’s effects are mediated through these interactions, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Zinc sulfate: Another zinc-containing compound with similar applications but different hydration states.
Ammonium zinc sulfate: Similar in composition but differs in the number of ammonium ions and hydration state.
Zinc carbonate: Used in similar applications but has different chemical properties and reactivity.
Uniqueness: Diammonium zinc disulfate hexahydrate is unique due to its specific crystalline structure and hydration state, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring precise control over zinc ion release and reactivity .
Propriétés
Numéro CAS |
7783-24-6 |
|---|---|
Formule moléculaire |
H20N2O14S2Zn |
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
diazanium;zinc;disulfate;hexahydrate |
InChI |
InChI=1S/2H3N.2H2O4S.6H2O.Zn/c;;2*1-5(2,3)4;;;;;;;/h2*1H3;2*(H2,1,2,3,4);6*1H2;/q;;;;;;;;;;+2/p-2 |
Clé InChI |
TXGQALXWGNPMKD-UHFFFAOYSA-L |
SMILES canonique |
[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zn+2] |
Color/Form |
WHITE MONOCLINIC CRYSTALS |
Densité |
1.931 |
Description physique |
White solid; [HSDB] |
Numéros CAS associés |
13814-87-4 (Parent) 23713-49-7 (Parent) |
Solubilité |
SOLUBILITY (G/100 CC WATER): 7 G @ 0 °C, 42 G @ 80 °C /ANHYDROUS/ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
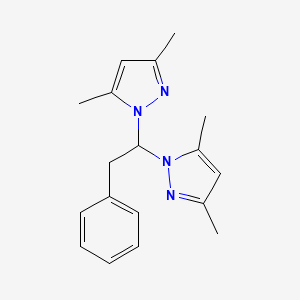
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
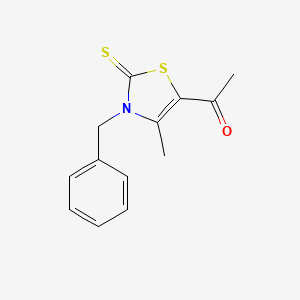

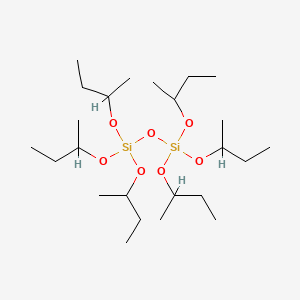
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)
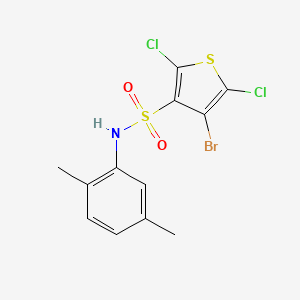
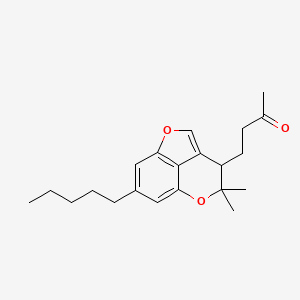


![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)
